

# Synthesis of AZD1152 from 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

Cat. No.: B143812

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## Application Notes and Protocols for the Synthesis of AZD1152

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a detailed protocol for the synthesis of AZD1152, a potent and selective Aurora B kinase inhibitor, starting from the intermediate **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**. AZD1152 is a phosphate prodrug that is rapidly converted in vivo to its active form, AZD1152-HQPA (hydroxyquinazoline pyrazol anilide). The procedures outlined herein are based on established synthetic routes and are intended to guide researchers in the efficient and reliable laboratory-scale preparation of this important compound for research and development purposes. All quantitative data is summarized in tables for clarity, and a detailed workflow of the synthesis is provided.

## Introduction

AZD1152 is a second-generation Aurora kinase inhibitor with high selectivity for Aurora B, a key regulator of mitosis.<sup>[1]</sup> Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in proliferating cancer cells.<sup>[1]</sup> AZD1152 has demonstrated significant antitumor activity in a range of preclinical cancer models and has

been evaluated in clinical trials.[\[2\]](#) The synthesis of AZD1152 is a multi-step process involving the construction of the pyrazoloquinazoline core and subsequent functionalization. This protocol focuses on the key synthetic transformations required to convert **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** to AZD1152.

## Synthesis of AZD1152 from 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

The synthesis of AZD1152 from **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** can be accomplished in a four-step sequence as outlined below. This synthetic route involves chlorination of the quinazolinone, followed by a nucleophilic substitution with a pyrazole intermediate, subsequent amide coupling, and a final phosphorylation step.

### Step 1: Synthesis of 4-Chloro-7-(3-hydroxypropoxy)quinazoline

The initial step involves the conversion of the hydroxyl group at the 4-position of the quinazolinone ring to a chlorine atom. This is a crucial activation step for the subsequent nucleophilic aromatic substitution.

#### Experimental Protocol:

A suspension of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** (1.0 eq) in phosphoryl chloride (10.0 eq) is heated at 110 °C for 3 hours. The reaction mixture is then cooled to room temperature and poured cautiously onto crushed ice. The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-Chloro-7-(3-hydroxypropoxy)quinazoline.

Reactant	Molecular Weight (g/mol)	Equivalents	Amount
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one	220.22	1.0	As required
Phosphoryl chloride	153.33	10.0	10 x molar eq

Product	Yield (%)	Purity (%)
4-Chloro-7-(3-hydroxypropoxy)quinazoline	~85	>95

## Step 2: Synthesis of 3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic acid

The chlorinated quinazoline is then coupled with a suitable pyrazole derivative. This step forms the core pyrazoloquinazoline structure.

### Experimental Protocol:

To a solution of 4-Chloro-7-(3-hydroxypropoxy)quinazoline (1.0 eq) in 2-pentanol is added 3-(4-amino-1H-pyrazol-5-yl)propanoic acid (1.2 eq) and 4M HCl in dioxane (1.5 eq). The reaction mixture is heated to 130 °C for 18 hours. After cooling, the precipitate is collected by filtration, washed with acetone, and dried to afford the desired product.

Reactant	Molecular Weight (g/mol)	Equivalents	Amount
4-Chloro-7-(3-hydroxypropoxy)quinazoline	238.67	1.0	As required
3-(4-amino-1H-pyrazol-5-yl)propanoic acid	155.15	1.2	1.2 x molar eq
4M HCl in dioxane	-	1.5	1.5 x molar eq

Product	Yield (%)	Purity (%)
3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic acid	~70	>95

## Step 3: Synthesis of N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanamide

The carboxylic acid of the pyrazole moiety is then coupled with 3-fluoroaniline to form the corresponding amide.

### Experimental Protocol:

To a suspension of 3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic acid (1.0 eq) in N,N-dimethylformamide (DMF) is added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (1.5 eq), 1-hydroxybenzotriazole (HOBr) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of 3-fluoroaniline (1.2 eq). The reaction is stirred for a further 16 hours at room temperature. The reaction mixture is then poured into water and the resulting precipitate is collected by filtration, washed with water, and dried to give the desired amide.

Reactant	Molecular Weight (g/mol)	Equivalents	Amount
3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic acid	357.37	1.0	As required
EDC.HCl	191.70	1.5	1.5 x molar eq
HOBT	135.13	1.5	1.5 x molar eq
DIPEA	129.24	3.0	3.0 x molar eq
3-Fluoroaniline	111.11	1.2	1.2 x molar eq

Product	Yield (%)	Purity (%)
N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanamide	~80	>98

## Step 4: Synthesis of AZD1152

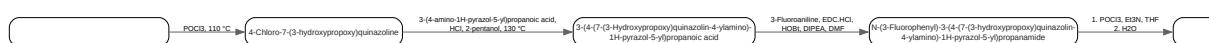
The final step is the phosphorylation of the terminal hydroxyl group of the propoxy chain to yield the phosphate prodrug, AZD1152.

### Experimental Protocol:

To a solution of N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added phosphorus oxychloride (1.1 eq) followed by triethylamine (2.5 eq). The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the slow addition of water. The aqueous layer is separated and purified by preparative HPLC to afford AZD1152.

Reactant	Molecular Weight (g/mol)	Equivalents	Amount
N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanamide	450.47	1.0	As required
Phosphorus oxychloride	153.33	1.1	1.1 x molar eq
Triethylamine	101.19	2.5	2.5 x molar eq
Product	Yield (%)		Purity (%)
AZD1152	~50		>99

## Synthetic Workflow

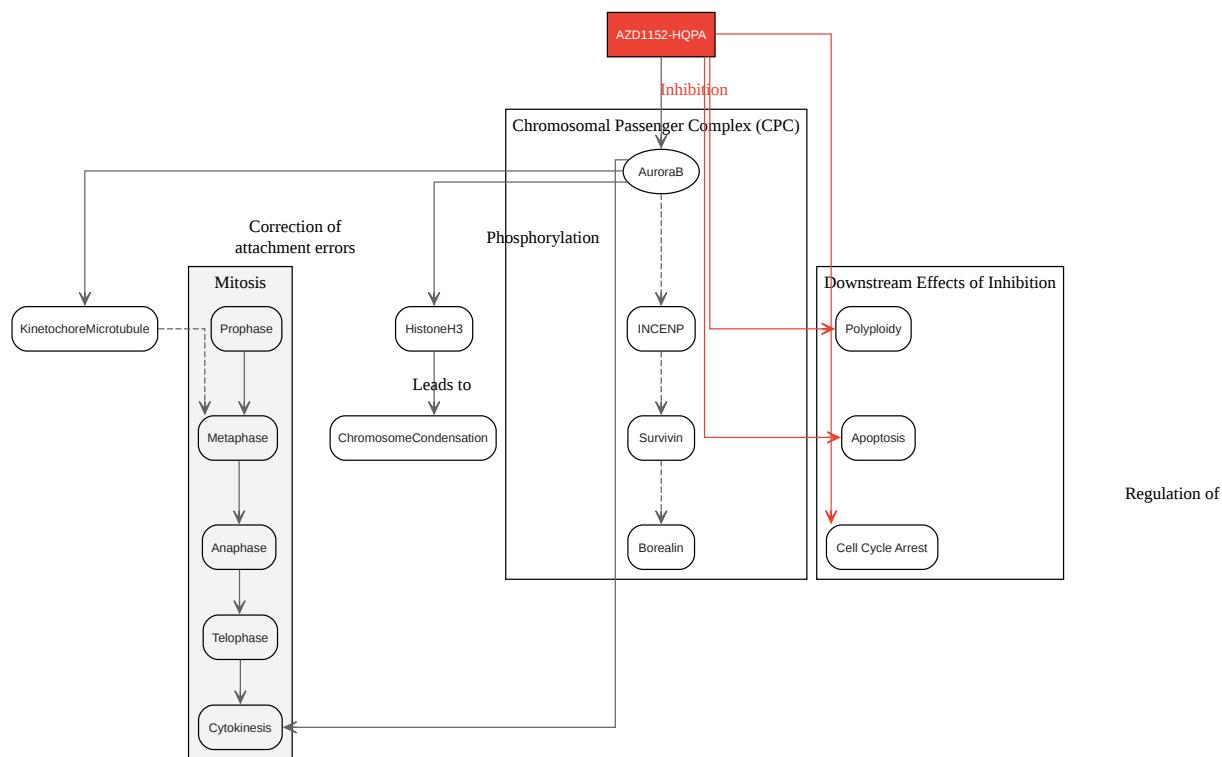


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Caption: Synthetic scheme for the preparation of AZD1152.

## Signaling Pathway Inhibition

AZD1152, as its active metabolite AZD1152-HQPA, primarily targets the Aurora B kinase, a crucial component of the chromosomal passenger complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, plays a central role in orchestrating accurate chromosome segregation and cytokinesis during mitosis.

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Caption: Inhibition of the Aurora B signaling pathway by AZD1152-HQPA.

## Conclusion

The synthetic protocol detailed in this document provides a comprehensive guide for the laboratory-scale synthesis of AZD1152 from **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**. By following these procedures, researchers can reliably produce high-purity AZD1152 for further investigation into its biological activities and potential therapeutic applications. The provided diagrams offer a clear visualization of the synthetic workflow and the mechanism of action of this important Aurora B kinase inhibitor.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)